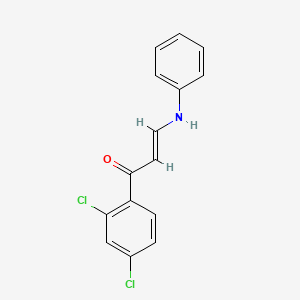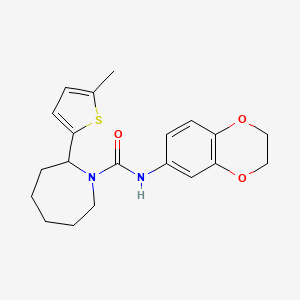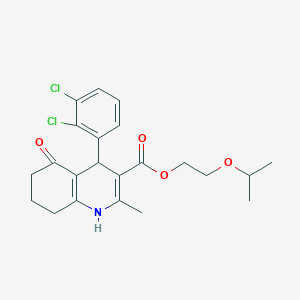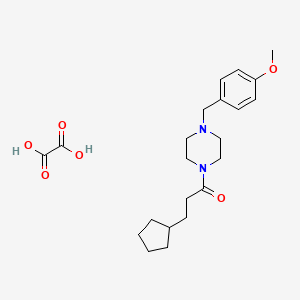
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one, also known as DPP, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DPP is a yellow crystalline powder with a molecular formula of C16H11Cl2NO and a molecular weight of 308.17 g/mol.
作用机制
The mechanism of action of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to inhibit the activity of certain enzymes involved in fungal and bacterial cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one can inhibit the growth of cancer cells, fungi, and bacteria. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to improve cognitive function and reduce oxidative stress in the brain. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One advantage of using 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one in lab experiments is its high yield and purity. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied, and its mechanisms of action are well understood. However, one limitation of using 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is its potential toxicity, particularly at high doses. Careful consideration should be given to the dosage and administration route when conducting experiments with 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one.
未来方向
There are several future directions for research involving 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one. One area of interest is the development of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one and its potential applications in the treatment of neurodegenerative diseases. Finally, studies investigating the pharmacokinetics and pharmacodynamics of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one in animal models and humans are needed to determine its potential as a therapeutic agent.
In conclusion, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one as a therapeutic agent.
合成方法
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and aniline in the presence of a base. Another method involves the reaction of 2,4-dichlorophenacyl chloride with aniline in the presence of a base. The yield of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one obtained through these methods is typically high, and the purity can be improved through recrystallization.
科学研究应用
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antimicrobial properties. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-3-anilino-1-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-11-6-7-13(14(17)10-11)15(19)8-9-18-12-4-2-1-3-5-12/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJAJQEJYRZTE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methyl]urea](/img/structure/B5051739.png)
![3-[(3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5051746.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051753.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)
![11-(3-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051760.png)


![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5051806.png)
![6,7-dimethoxy-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5051808.png)
![6-methyl-N-phenyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5051818.png)